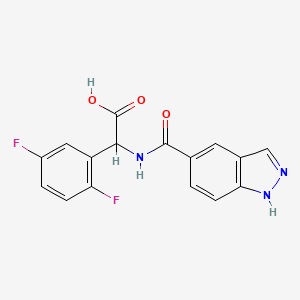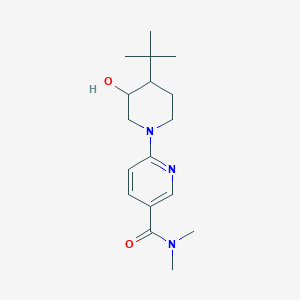![molecular formula C17H22N4O2 B7359545 N-[3-(dimethylcarbamoyl)cyclohexyl]-1H-indazole-3-carboxamide](/img/structure/B7359545.png)
N-[3-(dimethylcarbamoyl)cyclohexyl]-1H-indazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(dimethylcarbamoyl)cyclohexyl]-1H-indazole-3-carboxamide, also known as DMCH-I3C, is a novel compound that has gained significant attention in recent years due to its potential therapeutic applications. DMCH-I3C belongs to the class of indazole-based compounds, which have been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties.
Mécanisme D'action
The mechanism of action of N-[3-(dimethylcarbamoyl)cyclohexyl]-1H-indazole-3-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. N-[3-(dimethylcarbamoyl)cyclohexyl]-1H-indazole-3-carboxamide has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. N-[3-(dimethylcarbamoyl)cyclohexyl]-1H-indazole-3-carboxamide has also been shown to activate the Nrf2 pathway, which is involved in the cellular defense against oxidative stress.
Biochemical and Physiological Effects:
N-[3-(dimethylcarbamoyl)cyclohexyl]-1H-indazole-3-carboxamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that N-[3-(dimethylcarbamoyl)cyclohexyl]-1H-indazole-3-carboxamide inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-[3-(dimethylcarbamoyl)cyclohexyl]-1H-indazole-3-carboxamide has also been shown to induce apoptosis in cancer cells, which could be useful in the treatment of various types of cancer. In addition, N-[3-(dimethylcarbamoyl)cyclohexyl]-1H-indazole-3-carboxamide has been shown to protect neurons against oxidative stress-induced damage, which could be useful in the treatment of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-[3-(dimethylcarbamoyl)cyclohexyl]-1H-indazole-3-carboxamide is its high purity, which makes it suitable for use in various lab experiments. However, one of the limitations of N-[3-(dimethylcarbamoyl)cyclohexyl]-1H-indazole-3-carboxamide is its limited solubility, which could make it difficult to use in certain experiments. In addition, more research is needed to fully understand the mechanism of action of N-[3-(dimethylcarbamoyl)cyclohexyl]-1H-indazole-3-carboxamide and its potential side effects.
Orientations Futures
There are several future directions for N-[3-(dimethylcarbamoyl)cyclohexyl]-1H-indazole-3-carboxamide research. One area of interest is the development of N-[3-(dimethylcarbamoyl)cyclohexyl]-1H-indazole-3-carboxamide derivatives with improved solubility and bioavailability. Another area of interest is the use of N-[3-(dimethylcarbamoyl)cyclohexyl]-1H-indazole-3-carboxamide in combination with other drugs or therapies to enhance its therapeutic effects. Additionally, more research is needed to fully understand the mechanism of action of N-[3-(dimethylcarbamoyl)cyclohexyl]-1H-indazole-3-carboxamide and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of N-[3-(dimethylcarbamoyl)cyclohexyl]-1H-indazole-3-carboxamide involves the reaction of 3-(dimethylcarbamoyl)cyclohexanone with 1H-indazole-3-carboxylic acid in the presence of a base catalyst. The resulting product is then purified through column chromatography to obtain N-[3-(dimethylcarbamoyl)cyclohexyl]-1H-indazole-3-carboxamide in high purity.
Applications De Recherche Scientifique
N-[3-(dimethylcarbamoyl)cyclohexyl]-1H-indazole-3-carboxamide has been studied extensively for its potential therapeutic applications. In vitro studies have shown that N-[3-(dimethylcarbamoyl)cyclohexyl]-1H-indazole-3-carboxamide has anti-inflammatory and anti-cancer properties, making it a promising candidate for the treatment of various diseases. N-[3-(dimethylcarbamoyl)cyclohexyl]-1H-indazole-3-carboxamide has also been shown to possess neuroprotective properties, which could be useful in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-[3-(dimethylcarbamoyl)cyclohexyl]-1H-indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-21(2)17(23)11-6-5-7-12(10-11)18-16(22)15-13-8-3-4-9-14(13)19-20-15/h3-4,8-9,11-12H,5-7,10H2,1-2H3,(H,18,22)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUBCFHRYEYZXQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCCC(C1)NC(=O)C2=NNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (2S)-2-[[(1R,5S)-3-azabicyclo[3.1.0]hexane-6-carbonyl]amino]propanoate;hydrochloride](/img/structure/B7359463.png)
![(4-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl 2,3-dichlorobenzoate](/img/structure/B7359483.png)
![5-[[2-(2-chlorophenyl)morpholin-4-yl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B7359485.png)
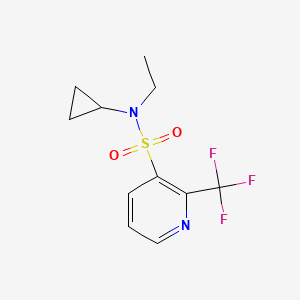
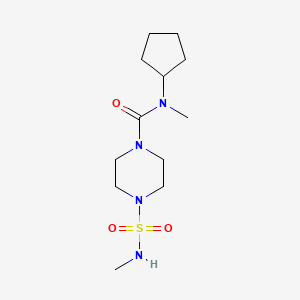
![N-[1-[2-(dimethylamino)-2-oxoethyl]piperidin-4-yl]-1H-indazole-3-carboxamide](/img/structure/B7359501.png)
![5-bromo-N-[(1-propan-2-ylpiperidin-3-yl)methyl]-1H-indazole-3-carboxamide](/img/structure/B7359508.png)
![5-bromo-N-[1-(2-methylpropanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide](/img/structure/B7359514.png)
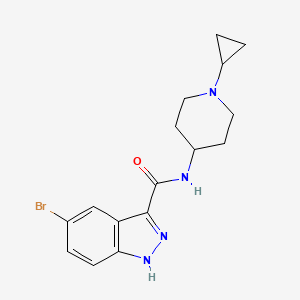
![4-amino-2,5-dimethyl-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)propyl]thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7359528.png)
![N-[1-(2-hydroxyethyl)cyclohexyl]-1H-indazole-3-carboxamide](/img/structure/B7359540.png)
![3-Methyl-5-[4-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]-1,2,4-thiadiazole](/img/structure/B7359552.png)
